molecular formula C₃₂H₃₉NO₂₀ B1140491 2-Nitrophenyl beta-d-cellobioside heptaacetate CAS No. 70867-22-0

2-Nitrophenyl beta-d-cellobioside heptaacetate

Cat. No.: B1140491
CAS No.: 70867-22-0
M. Wt: 757.65
InChI Key:
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Description

2-Nitrophenyl beta-d-cellobioside heptaacetate is a chemical compound with the molecular formula C28H33NO19. It is a derivative of cellobiose, a disaccharide consisting of two glucose molecules linked by a β(1→4) bond. The compound is characterized by the presence of a nitrophenyl group and seven acetate groups, which makes it a heptaacetate derivative. This compound is often used in biochemical research, particularly in the study of enzymatic hydrolysis.

Scientific Research Applications

2-Nitrophenyl beta-d-cellobioside heptaacetate has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-Nitrophenyl beta-d-cellobioside heptaacetate are glycosidic enzymes . These enzymes play a crucial role in the metabolism of carbohydrates, which are essential for energy production and various biological functions.

Mode of Action

This compound acts as a potent chemical probe . It interacts with its target enzymes, potentially altering their activity. This interaction can lead to changes in the metabolic processes involving carbohydrates .

Biochemical Pathways

The compound is involved in the investigation of the intricate intricacies involved in drug metabolism and enzymatic reactions . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Pharmacokinetics

As a chemical probe, it is likely to have been designed for optimal bioavailability to ensure effective interaction with its target enzymes .

Result of Action

The action of this compound on glycosidic enzymes can lead to changes in carbohydrate metabolism. This can have various molecular and cellular effects, potentially influencing the progress towards therapeutic interventions for an array of ailments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments

Safety and Hazards

The compound is not considered hazardous according to GHS . It should be stored at -20°C . It’s important to note that this information is based on the available data and additional safety measures may be required based on the specific handling and usage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl beta-d-cellobioside heptaacetate typically involves the acetylation of 2-nitrophenyl beta-d-cellobioside. The process begins with the preparation of 2-nitrophenyl beta-d-cellobioside, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of the heptaacetate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl beta-d-cellobioside heptaacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Nitrophenol and cellobiose.

    Reduction: 2-Aminophenyl beta-d-cellobioside heptaacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenyl beta-d-cellobioside: Lacks the acetyl groups present in the heptaacetate derivative.

    4-Nitrophenyl beta-d-cellobioside: Similar structure but with the nitro group in the para position.

    2-Nitrophenyl beta-d-glucopyranoside: Contains only one glucose unit instead of two.

Uniqueness

2-Nitrophenyl beta-d-cellobioside heptaacetate is unique due to its heptaacetate structure, which provides increased stability and solubility compared to its non-acetylated counterparts. This makes it particularly useful in biochemical assays where stability and solubility are crucial .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSYMFJBBGZUFS-MMXCIQNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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